2-{4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl}phenol
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Overview
Description
2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl and phenol groups, as well as a dimethoxyphenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with cyanuric chloride under basic conditions to yield the triazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially hydrogenated products.
Substitution: The phenol and triazine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Alkylated or acylated phenol and triazine derivatives.
Scientific Research Applications
2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the triazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4′-hydroxystilbene, known for its antioxidant properties.
2-(3,4-Dimethoxyphenyl)ethanol: Used as a model compound in delignification studies.
Uniqueness
2-{4-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-6-PHENYL-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring with phenyl and phenol groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H21N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-6-phenyl-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C25H21N3O3/c1-30-21-14-12-17(16-22(21)31-2)13-15-23-26-24(18-8-4-3-5-9-18)28-25(27-23)19-10-6-7-11-20(19)29/h3-16,29H,1-2H3/b15-13+ |
InChI Key |
KSNAZRODYRCXHM-FYWRMAATSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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